(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that includes methoxy and trifluoromethyl groups
Scientific Research Applications
(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for other complex compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Piperidine, pyridine
Solvents: Ethanol, methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features but different applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
What sets (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one apart is its unique combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO3/c1-30-22-13-15(12-19-18-7-2-3-8-20(18)28-23(19)29)9-10-21(22)31-14-16-5-4-6-17(11-16)24(25,26)27/h2-13H,14H2,1H3,(H,28,29)/b19-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZZPINFAWZPGH-XDHOZWIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C3=CC=CC=C3NC2=O)OCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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